5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid
Description
5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O4S It is characterized by the presence of a benzoic acid core substituted with a methyl group at the 5-position and a 3-methylsulfonylphenyl group at the 2-position
Properties
IUPAC Name |
5-methyl-2-(3-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)20(2,18)19/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXOMUFZAPSDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691611 | |
| Record name | 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-41-4 | |
| Record name | 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid: Characterized by the presence of a methylsulfonyl group.
5-Methyl-2-(3-methylphenyl)benzoic acid: Lacks the sulfonyl group, which may affect its chemical and biological properties.
5-Methyl-2-(3-sulfonylphenyl)benzoic acid: Contains a sulfonyl group but lacks the additional methyl group.
Uniqueness
The presence of both the methyl and methylsulfonyl groups in this compound imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds .
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